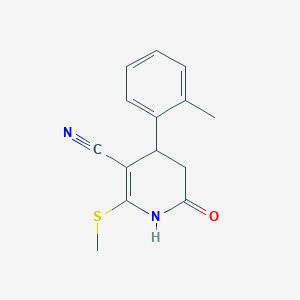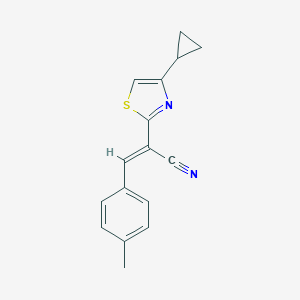![molecular formula C28H36N2O6S2 B376090 ETHYL 2-(7-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}HEPTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B376090.png)
ETHYL 2-(7-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}HEPTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxooctane-diyl backbone, imino groups, and cyclopenta[b]thiophene carboxylate moieties. Its intricate molecular architecture makes it an interesting subject for studies in organic chemistry, materials science, and potential biomedical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. One common method involves the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction conditions often require controlled temperatures and continuous stirring to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反応の分析
Types of Reactions
Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound’s imino groups and cyclopenta[b]thiophene moieties may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Diethyl 4,4’-[(3,6-dioxaoctane-1,8-diyl)dioxy]dibenzoate
- Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)
Uniqueness
Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) stands out due to its unique combination of functional groups and structural features. The presence of both imino groups and cyclopenta[b]thiophene moieties provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C28H36N2O6S2 |
|---|---|
分子量 |
560.7g/mol |
IUPAC名 |
ethyl 2-[[8-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-8-oxooctanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H36N2O6S2/c1-3-35-27(33)23-17-11-9-13-19(17)37-25(23)29-21(31)15-7-5-6-8-16-22(32)30-26-24(28(34)36-4-2)18-12-10-14-20(18)38-26/h3-16H2,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
AWKSBKXBSLAPLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-5-oxo-4-phenethyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B376009.png)
![3-[1,1'-Biphenyl]-4-yl-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B376014.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B376016.png)





![2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B376025.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376027.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B376028.png)

